Cas no 546090-57-7 (2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide)

2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide is a specialized organic compound featuring a cyanoacetamide core linked to a sulfonamide-substituted phenyl group and a 3,4-dimethylisoxazole moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research as a potential intermediate for bioactive molecule synthesis. The sulfonamide group enhances binding affinity to biological targets, while the isoxazole ring contributes to metabolic stability. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in developing enzyme inhibitors or receptor modulators. The compound’s high purity and stability under standard conditions ensure reliable performance in synthetic applications.
2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide structure
546090-57-7 structure
Product Name:2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide
CAS No:546090-57-7
MF:C14H14N4O4S
MW:334.350361347198
MDL:MFCD03394770
CID:1593336
PubChem ID:4189377
Update Time:2025-10-29

2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]-sulfonyl}phenyl)acetamide
    • 2-cyano-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide
    • VS-05826
    • 2-Cyano-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide
    • MFCD03394770
    • 2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide
    • ALBB-008571
    • BBL017071
    • 2-cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide
    • AKOS003276422
    • 546090-57-7
    • CS-0317639
    • 2-Cyano-n-(4-([(3,4-dimethylisoxazol-5-yl)amino]sulfonyl)phenyl)acetamide
    • STK440006
    • 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide
    • MDL: MFCD03394770
    • Inchi: 1S/C14H14N4O4S/c1-9-10(2)17-22-14(9)18-23(20,21)12-5-3-11(4-6-12)16-13(19)7-8-15/h3-6,18H,7H2,1-2H3,(H,16,19)
    • InChI Key: OJRYIUWXXBRFTC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(CC#N)=O)(NC1=C(C)C(C)=NO1)(=O)=O

Computed Properties

  • Exact Mass: 334.074
  • Monoisotopic Mass: 334.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 134A^2

2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide Security Information

  • HazardClass:IRRITANT

2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide Pricemore >>

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2-Cyano-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]-sulfonyl}phenyl)acetamide
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2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:546090-57-7)2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide
Order Number:A1164806
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:22
Price ($):895.0
Email:sales@amadischem.com

Additional information on 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide

Introduction to Compound with CAS No. 546090-57-7 and Product Name: 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide

The compound with the CAS number 546090-57-7 and the product name 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a cyano group, a dimethylisoxazol-5-yl moiety, and an amino-sulfonyl substituent on a phenyl ring suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

Recent research in the domain of heterocyclic compounds has highlighted the importance of isoxazole derivatives in drug discovery. The 3,4-dimethylisoxazol-5-yl group in this compound not only contributes to its structural complexity but also enhances its binding affinity to various biological receptors. This is particularly relevant in the development of novel therapeutic agents targeting neurological and inflammatory disorders. The amino-sulfonyl moiety further extends the compound's potential by introducing a polar interaction surface, which can be exploited for receptor modulation.

The cyano group at the terminal position of the acetamide moiety introduces a strong electron-withdrawing effect, which can influence the electronic properties of the aromatic system. This feature is particularly useful in designing molecules with specific spectroscopic properties, making them suitable for diagnostic applications or as probes in biochemical assays. The overall architecture of 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide suggests a high degree of tunability, allowing for structural modifications that could enhance its pharmacological profile.

In the context of contemporary drug development, there is a growing emphasis on identifying small molecules that can modulate protein-protein interactions (PPIs). The unique combination of functional groups in this compound positions it as a potential inhibitor or activator of such interactions. For instance, the amino-sulfonyl group can act as a hinge binder, interacting with key residues in protein active sites, while the aromatic system provides additional contact points for receptor binding. This dual-mode interaction could lead to higher efficacy and reduced side effects compared to traditional monomodal drugs.

Moreover, the 3,4-dimethylisoxazol-5-yl group has been identified as a key pharmacophore in several bioactive molecules. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an attractive scaffold for designing compounds with improved solubility and bioavailability. Recent studies have demonstrated that isoxazole derivatives can exhibit significant anti-inflammatory and analgesic properties, making them valuable candidates for treating chronic pain conditions and inflammatory diseases.

The synthesis of 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group typically involves cyanation reactions, which can be achieved through various methods such as dehydration of amides or reduction of nitriles. The subsequent functionalization of the phenyl ring with the amino-sulfonyl group necessitates careful selection of sulfonylation reagents and catalysts to avoid unwanted side reactions.

One of the most challenging aspects of working with this compound is its sensitivity to environmental factors such as moisture and light. These conditions can lead to decomposition or degradation, necessitating stringent storage and handling protocols. However, advances in synthetic methodologies have made it possible to overcome these challenges by employing protective groups and inert atmospheres during chemical transformations.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of this compound to biological targets. The use of docking algorithms has revealed that the cyano, dimethylisoxazol-5-yl, and amino-sulfonyl groups interact synergistically with specific residues in protein binding pockets. These insights have guided medicinal chemists in optimizing the compound's structure for improved pharmacokinetic properties.

The potential therapeutic applications of 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide are vast and span multiple disease areas. In oncology, for example, isoxazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Similarly, in neurology, these compounds have been explored for their potential to modulate neurotransmitter receptors and treat neurodegenerative diseases.

In conclusion, the compound with CAS number 546090-57-7 and product name 2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and multifaceted interactions with biological targets make it a promising candidate for further exploration. With ongoing research efforts focused on optimizing its pharmacological profile and developing novel therapeutic applications, this compound holds great potential for improving human health outcomes.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:546090-57-7)2-Cyano-N-(4-{(3,4-dimethylisoxazol-5-yl)amino-sulfonyl}phenyl)acetamide
A1164806
Purity:99%
Quantity:5g
Price ($):895.0
Email